molecular formula C23H25N5O2 B2477137 2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline CAS No. 2310125-47-2

2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline

Cat. No.: B2477137
CAS No.: 2310125-47-2
M. Wt: 403.486
InChI Key: NVUVHVZBZZHCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is a novel synthetic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a quinoxaline heterocycle, a privileged scaffold in pharmaceutical development known for its diverse biological activities . The molecule is functionalized with a piperidine moiety and a 6-cyclobutylpyrimidine group, a structural feature often associated with kinase inhibition potential. This specific molecular architecture suggests the compound is engineered for targeted interactions, potentially as a multi-targeting ligand. Quinoxaline derivatives are extensively investigated for their antiviral properties, particularly against respiratory pathogens such as influenza and coronaviruses (SARS-CoV-2) . The planar, aromatic quinoxaline core can intercalate with biological macromolecules, while its derivatives have been shown to exhibit activity by potentially inhibiting viral proteases or disrupting protein-protein interactions essential for viral replication . Furthermore, the piperidine carboxamide linkage is a common pharmacophore present in compounds designed for central nervous system (CNS) targets and other therapeutic areas, indicating potential for neuropharmacological research . The 6-cyclobutylpyrimidine component is a key structural indicator, frequently found in the design of potent and selective kinase inhibitors, which are crucial in oncology and inflammatory disease research. This compound is provided as a high-purity material strictly for research purposes, such as in vitro assay screening, target validation studies, and as a building block for further synthetic elaboration in hit-to-lead optimization campaigns. It is intended for use by qualified researchers in laboratory settings only. FOR RESEARCH USE ONLY. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c29-23(21-13-24-18-6-1-2-7-19(18)27-21)28-10-8-16(9-11-28)14-30-22-12-20(25-15-26-22)17-4-3-5-17/h1-2,6-7,12-13,15-17H,3-5,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUVHVZBZZHCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline typically involves multiple steps, starting with the preparation of the core quinoxaline structure One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Research indicates that compounds structurally similar to 2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline exhibit notable biological activities, particularly in oncology. These activities are primarily attributed to their ability to interact with specific biological targets such as enzymes and receptors involved in cancer progression.

Antitumor Properties

The compound's structural features suggest it may function as an inhibitor of key enzymes involved in tumor growth. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation across various cancer cell lines, indicating a potential application as an antitumor agent. The compound's interaction with proteins involved in apoptosis, such as Bcl-2, has been highlighted through molecular docking studies, which predict binding affinities that could lead to apoptosis induction in cancer cells.

Other Therapeutic Targets

Beyond oncology, there is emerging evidence that quinoxaline derivatives may also act as inhibitors of histamine receptors, particularly the H4 receptor. This could position the compound as a candidate for treating conditions like asthma or allergic responses due to its potential role in modulating immune responses .

Synthesis of the Compound

The synthesis of this compound involves multi-step organic synthesis techniques designed to achieve the desired structural complexity and functionalization. A typical synthetic route may include:

  • Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
  • Introduction of the Quinoxaline Moiety : Utilizing cyclization reactions to form the quinoxaline structure.
  • Functionalization : Adding the cyclobutyl and pyrimidine groups through substitution reactions.

This multi-step synthesis is crucial for developing compounds with targeted biological activities.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of quinoxaline derivatives in various preclinical models:

Anticancer Studies

In vitro studies have demonstrated that quinoxaline derivatives can induce apoptosis in resistant cancer cell lines by activating caspase pathways following oxidative stress induced by photoactivation . Such findings underscore the importance of further investigating this compound's mechanism of action and therapeutic applications.

Pharmacological Research

Ongoing research is exploring the use of this compound as a scaffold for developing new drugs targeting specific diseases mediated by overactive histamine receptors or aberrant cell proliferation pathways .

Mechanism of Action

The mechanism of action of 2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline, highlighting differences in substituents, biological activity, and physicochemical properties:

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀) Physicochemical Notes Reference
This compound Quinoxaline Piperidine-carbonyl, cyclobutylpyrimidinyl ether Not reported (hypothesized antimicrobial/antiparasitic) High lipophilicity due to cyclobutyl group; potential for H-bonding via pyrimidine N atoms N/A
2-{5-[2-(Methylethyl)phenyl]-3-phenyl-2-pyrazolinyl}-1,3-thiazolino[5,4-b]quinoxaline Quinoxaline Thiazolino-pyrazolinyl IC₅₀ = 0.17 µM (antiamoebic vs. E. histolytica) Enhanced solubility from thiazolino group; π-π interactions with aromatic substituents
(E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate Acrylate ester Piperidine-carbonyl, hydroxyphenyl Not reported (synthetic intermediate) Forms H-bonded dimers in crystal lattice; C-H···π interactions stabilize structure
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Quinoline Piperidine, pyrrolidine Research applications (no activity reported) Dual amine substituents enhance basicity; potential for metal coordination

Key Observations

Bioactivity: The thiazolinoquinoxaline derivative (IC₅₀ = 0.17 µM) demonstrates that quinoxaline cores with nitrogen-rich substituents (e.g., thiazolino groups) exhibit potent antiamoebic activity. The target compound’s pyrimidine ether may offer similar efficacy, but empirical data are lacking.

Structural Stability : The piperidine-carbonyl group in (E)-Methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate forms stable H-bonded dimers in crystals . This suggests that the piperidine-carbonyl moiety in the target compound may similarly stabilize its conformation or intermolecular interactions.

Lipophilicity vs. Solubility: The cyclobutyl group in the target compound likely increases lipophilicity compared to the hydroxyphenyl or thiazolino substituents in analogs. This could enhance membrane permeability but reduce aqueous solubility.

Biological Activity

The compound 2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is a synthetic derivative that has garnered attention for its potential biological activities, particularly in oncology. Its complex structure includes functional groups such as pyrimidine and piperidine rings, which are known to contribute to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₅O₂, with a molecular weight of approximately 355.442 g/mol. The compound features multiple functional groups that enhance its interaction with biological targets, potentially leading to significant therapeutic applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit notable biological activities, particularly in anticancer applications. The following sections detail the specific biological activities, including antitumor properties, antimicrobial effects, and enzyme inhibition.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinoxaline derivatives. For instance, related compounds have shown significant inhibitory effects on cell proliferation across various cancer cell lines. Notably:

  • Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in cancer progression. Molecular docking studies suggest potential interactions with proteins such as Bcl-2, which are crucial in regulating apoptosis in cancer cells.
  • Cytotoxicity : In vitro studies reveal that certain derivatives exhibit cytotoxic effects against human cancer cell lines, with IC₅₀ values indicating effective concentrations that inhibit cell growth without affecting normal cells .
Compound NameIC₅₀ (μg/mL)Cancer Cell Line
This compound0.01 - 0.06MCF-7 (breast adenocarcinoma), NCI-H460 (lung cancer)
Doxorubicin0.05 - 0.10Various

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The disk diffusion method has been employed to assess its efficacy:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18

The minimum inhibitory concentration (MIC) values indicate that the compound can effectively inhibit bacterial growth at low concentrations.

Case Studies and Research Findings

  • Study on Antitumor Activity : A study evaluated the anticancer effects of various quinoxaline derivatives, including the target compound. Results indicated that these derivatives could significantly inhibit tumor growth in vivo models, outperforming standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another research focused on evaluating the antimicrobial properties of synthesized quinoxalines against multiple bacterial strains. The findings supported the dual activity of these compounds as both anticancer and antimicrobial agents .
  • Computer-Aided Drug Design : Recent advancements in computational methods have facilitated the prediction of biological activity spectra for new piperidine derivatives, including our target compound. This approach has identified potential interactions with various biological targets, underscoring the compound's versatility in therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.